2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Overview
Description
“2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This compound is part of a class of heterocyclic compounds that have been found to have extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the reaction of certain brominated compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . This reaction is typically carried out in refluxing ethanol, in the presence of a catalytic amount of piperidine .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus can manifest substituents around a core scaffold in defined three-dimensional (3D) representations .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are typically characterized by the interaction of these compounds with a diversity of hydrazines or hydrazine hydrochlorides .
Scientific Research Applications
Anticancer Activity
The triazolothiadiazine core structure has been studied for its potential in cancer treatment. The ability to interact with various biological targets makes it a candidate for designing new anticancer agents. Researchers have been exploring the structure-activity relationship of these compounds to develop new drugs that can effectively target cancer cells .
Antimicrobial Properties
Compounds with the triazolothiadiazine scaffold exhibit significant antimicrobial activity. This includes the ability to combat a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them suitable for the development of pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from pain and inflammation .
Future Directions
The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are likely to involve further exploration of their diverse pharmacological activities . This could include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
2-chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-6-2-1-5(3-7(6)11)8-14-15-4-12-13-9(15)16-8/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYYQNNTWGYAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN3C=NN=C3S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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